3-Aminoisoquinoline-8-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. This compound features an amino group and a carboxylic acid group, which confer unique properties and make it a subject of interest in medicinal chemistry and organic synthesis. The compound has been studied for its potential biological activities, including effects on various enzyme systems and pathways involved in disease mechanisms.
The compound can be synthesized through various chemical reactions, often starting from simpler isoquinoline derivatives or related compounds. The synthesis methods typically involve multi-step processes that include functional group modifications such as amidation and carboxylation.
3-Aminoisoquinoline-8-carboxylic acid is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group. It falls under the category of heterocyclic compounds, specifically isoquinolines, which are characterized by a fused benzene and pyridine ring structure.
The synthesis of 3-aminoisoquinoline-8-carboxylic acid can be achieved through several methods, including:
For example, one synthetic route described involves the reaction of 3-aminoisoquinoline with an appropriate carboxylic acid derivative in a solvent such as dimethylformamide under controlled temperature conditions. The completion of reactions is often monitored using thin-layer chromatography (TLC) to ensure purity and yield.
The molecular structure of 3-aminoisoquinoline-8-carboxylic acid consists of an isoquinoline core with an amino group at the 3-position and a carboxylic acid at the 8-position. The molecular formula is C_10H_8N_2O_2, indicating the presence of two nitrogen atoms along with carbon, hydrogen, and oxygen.
3-Aminoisoquinoline-8-carboxylic acid participates in various chemical reactions due to its functional groups:
In synthetic applications, reactions involving this compound are often conducted under controlled conditions to optimize yields and minimize by-products. For instance, amidation reactions may require specific catalysts or coupling agents to enhance efficiency.
The mechanism of action for 3-aminoisoquinoline-8-carboxylic acid is primarily linked to its interactions with biological targets such as enzymes involved in metabolic pathways. It has been shown to influence pathways related to oxidative stress and neurodegenerative diseases like Alzheimer's disease by modulating enzyme activity .
Studies indicate that this compound may act as an inhibitor for specific histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The inhibition of HDACs can lead to altered cellular responses and potential therapeutic effects against various diseases .
3-Aminoisoquinoline-8-carboxylic acid has several scientific uses:
3-Aminoisoquinoline-8-carboxylic acid serves as a versatile scaffold for generating structurally diverse pharmacophores. Commercial synthesis routes typically employ multi-step protocols starting from brominated isoquinoline precursors. Key steps include regioselective bromination at C1 and C6/C7 positions, followed by palladium-catalyzed carbonylation to install the carboxylic acid functionality at C8. The C3-amino group is introduced via Buchwald-Hartwig amination or nitration/reduction sequences, achieving overall yields of 60–75% [1] [4]. Alternative pathways leverage Rh(III)-catalyzed [4+2]-annulation between N-(pivaloyloxy) aryl amides and acetylene-containing α-amino carboxylates, enabling simultaneous construction of the isoquinoline core and C8-carboxylic acid group under mild conditions (room temperature, 2–4 hours) [3].
Table 1: Synthetic Routes to 3-Aminoisoquinoline-8-Carboxylic Acid Derivatives
Method | Key Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Bromination/Carbonylation | Br₂, Pd(0)/CO, CsOAc | 60-75% | Scalable, high regioselectivity |
Rh(III)-Catalyzed Annulation | [Cp*RhCl₂]₂, CsOAc, MeOH/TFE, rt | 70-87% | Atom-economical, functional group tolerance |
Sonogashira Coupling | Aryl halides, Pd(PPh₃)₄/CuI, amine base | 65-80% | Enables alkynyl hybridization |
Critical to structural diversification is orthogonal protection of the C3-amino and C8-carboxylic acid groups. The amino group is typically protected as N-Boc (tert-butoxycarbonyl) or N-Cbz (benzyloxycarbonyl), while the carboxylic acid is esterified (methyl/ethyl ester) to prevent side reactions during subsequent derivatization. Deprotection is achieved under mild acidic (TFA for Boc) or basic (LiOH for esters) conditions [1] [4] [7].
Regioselectivity in isoquinoline functionalization is governed by electronic and steric directing effects. The C3-amino group acts as a strong ortho/para-director, facilitating electrophilic substitution at C4. Meanwhile, the C8-carboxylic acid (or its ester) serves as a chelating handle for transition metal catalysts, enabling directed ortho-functionalization. This is exemplified by Pd(II)/bidentate ligand systems (e.g., pyridine-pyridone ligands) that promote β-methylene C(sp³)–H arylation of aliphatic acids tethered to the C8 position, achieving 52–72% yields for biaryl hybrids [8].
Rhodium catalysis offers complementary regiocontrol. In Rh(III)-catalyzed reactions with N-(pivaloyloxy) aryl amides, acetylene insertion regiochemistry is dictated by alkyne substituent polarity. Electron-donating groups (EDGs) on acetylene coupling partners favor single regioisomers (>20:1 rr), while electron-withdrawing groups (EWGs) like p-NO₂ reduce selectivity (3:2 rr) due to altered triple-bond polarization [3]. This enables precise installation of aryl, amino acid, or fluorinated motifs at C1 or C4 positions.
The C3-amino and C8-carboxylic acid groups serve as conjugation points for biologically active motifs. Two primary hybridization strategies are employed:
Table 2: Bioactive Hybrids Derived from 3-Aminoisoquinoline-8-Carboxylic Acid
Hybrid Pharmacophore | Conjugation Site | Biological Target | Key Structural Feature |
---|---|---|---|
α-CF₃-α-Amino Carboxylate | C8-Carboxylic acid | Tumor metabolism enzymes | Enhanced proteolytic stability |
Indazole-ULK1 Inhibitor | C3-Amino | Unc-51-like kinase 1 (ULK1) | Maintained hinge H-bonding |
Integrin-Binding Peptide | C8-Carboxylic acid | α4β7 Integrin | Acid group for salt bridge formation |
The C8-carboxylic acid is strategically modified to balance bioavailability and target engagement:
Table 3: Pharmacokinetic Impact of C8-Carboxylic Acid Modifications
Modification | Solubility (PBS, pH 7.4) | Caco-2 Papp (×10⁻⁶ cm/s) | Plasma Protein Binding |
---|---|---|---|
Carboxylic Acid (parent) | <1 mg/mL | 5.2 | 93% |
Methyl Ester | 2.8 mg/mL | 18.7 | 88% |
1,6-Dibromo Derivative | >5 mg/mL | 6.1 | 95% |
Primary Amide | 3.5 mg/mL | 8.9 | 85% |
Cold-chain transportation (4°C) is essential for long-term stability of carboxylic acid-containing derivatives to prevent intramolecular cyclization or decarboxylation during storage [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0